Chloropentaamminerhodium(III)chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

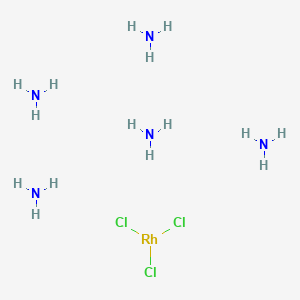

Chloropentaamminerhodium(III) chloride, with the chemical formula [Rh(NH₃)₅Cl]Cl₂ and CAS No. 13820-95-6, is a rhodium-based coordination compound. It appears as yellow crystals and is characterized by a minimum rhodium (Rh) content of 34.5% . This compound is primarily used in catalytic research and inorganic synthesis due to rhodium’s well-documented catalytic properties in hydrogenation and carbonylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropentamminerhodium(III) dichloride is typically synthesized through the reaction of rhodium trichloride with ammonia in ethanol. The reaction involves the formation of the complex [Rh(NH3)5Cl]Cl2, where two chloride ions are labile, and the coordinated chloride ligand is not . The general reaction can be represented as follows:

[ \text{RhCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Rh}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]

Industrial Production Methods

Industrial production of chloropentamminerhodium(III) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloropentamminerhodium(III) dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.

Reduction Reactions: Treatment with zinc dust in the presence of ammonia can reduce the complex to form the hydride complex [RhH(NH3)5]2+.

Common Reagents and Conditions

Common reagents used in reactions with chloropentamminerhodium(III) dichloride include ammonia, zinc dust, and various anions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving chloropentamminerhodium(III) dichloride include substituted complexes and reduced species, such as the hydride complex [RhH(NH3)5]2+ .

Scientific Research Applications

Synthesis of Hexaammine rhodium(III) Chloride

Chloropentaammine rhodium(III) chloride is a crucial intermediate in the production of hexaammine rhodium(III) chloride . Hexaammine rhodium(III) chloride ([Rh(NH3)6]Cl3) is synthesized by reacting chloropentaammine rhodium(III) chloride with ammonia in a sealed glass tube at 100°C for four days .

The process involves:

- Adding ammonia water to chloropentaammine rhodium(III) chloride .

- Sealing the mixture in a glass tube .

- Heating the sealed tube at 100°C for 4 days to obtain hexaammine rhodium(III) chloride crystals .

This method improves the production yield of hexaammine rhodium(III) chloride, offering a more efficient route compared to older methods that involve multiple steps and দীর্ঘ reaction times .

Catalysis

Pentamethylcyclopentadienylrhodium(III) chloride dimer, a related rhodium complex, is used as a catalyst in several types of reactions :

- Oxidative Olefination Reactions: Catalyzes oxidative olefination reactions .

- C-C Bond Cleavage: Facilitates C-C bond cleavage of secondary alcohols .

- Ortho C-H Olefination: Used in the ortho C-H olefination of phenol derivatives .

- Oxidative Annulation: Acts as a catalyst in the oxidative annulation of pyridines .

- Oxidative Ortho-Acylation: Assists in the oxidative ortho-acylation of benzamides with aldehydes via direct functionalization of the sp2 C-H bond .

- Amidation Reactions: Catalyzes amidation reactions .

- Reductive Alkylation Reactions: Used in reductive alkylation reactions .

Safety Information

| Property | Value |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 + H312 + H332, H315 |

| Precautionary Statements | P261 - P264 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 |

Additional Considerations

Mechanism of Action

The mechanism of action of chloropentamminerhodium(III) dichloride involves its ability to form coordination complexes with various ligands. The compound can interact with biomolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Properties:

- Appearance : Yellow crystalline solid .

- Safety Hazards : Causes skin and eye irritation; requires protective equipment (gloves, goggles) during handling .

- Storage : Must be stored in sealed containers in well-ventilated areas to prevent moisture absorption .

Chloropentaammineruthenium(III) Chloride ([Ru(NH₃)₅Cl]Cl₂)

- CAS No.: 18532-87-1 .

- Metal Content : Contains ≥33.5% ruthenium (Ru) .

- Applications : Likely used in catalysis and materials science, though specific applications are less documented compared to rhodium analogs.

- Key Differences: Metal Center: Ruthenium (Ru) instead of rhodium (Rh), which may alter redox behavior and catalytic efficiency. Safety Data: Limited toxicity or ecological data available .

Hexaamminerhodium(III) Chloride ([Rh(NH₃)₆]Cl₃)

- Chemical Formula : [Rh(NH₃)₆]Cl₃ .

- Applications: Used in advanced material synthesis and as a precursor for rhodium nanoparticles.

- Key Differences :

Chloropentaamminecobalt(III) Chloride ([Co(NH₃)₅Cl]Cl₂)

- Synthesis: Prepared via ammonolysis of cobalt chloride with hydrogen peroxide, as described in laboratory protocols .

- Applications : Commonly used in educational settings to demonstrate linkage isomerism and coordination chemistry principles.

- Key Differences :

Other Transition Metal Chlorides

Data Tables

Table 1: Structural and Compositional Comparison

| Compound | CAS No. | Metal Content | Molecular Formula | Appearance |

|---|---|---|---|---|

| Chloropentaamminerhodium(III) chloride | 13820-95-6 | Rh ≥34.5% | [Rh(NH₃)₅Cl]Cl₂ | Yellow crystals |

| Chloropentaammineruthenium(III) chloride | 18532-87-1 | Ru ≥33.5% | [Ru(NH₃)₅Cl]Cl₂ | Not reported |

| Hexaamminerhodium(III) chloride | Not provided | Not specified | [Rh(NH₃)₆]Cl₃ | Not reported |

| Chloropentaamminecobalt(III) chloride | Not provided | Not specified | [Co(NH₃)₅Cl]Cl₂ | Orange crystals |

Biological Activity

Chloropentaamminerhodium(III) chloride, with the chemical formula [RhCl(NH3)5]Cl2, is a transition metal complex that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : [RhCl(NH3)5]Cl2

- Molecular Weight : 294.42 g/mol

- CAS Number : 13820-95-6

- Physical Form : Microcrystalline solid, hygroscopic

- Melting Point : Decomposes upon heating

Chloropentaamminerhodium(III) chloride primarily exerts its biological effects through interactions with cellular components, particularly DNA and proteins. The rhodium ion can participate in redox reactions, influencing various biochemical pathways.

- DNA Interaction : Transition metal complexes like chloropentaamminerhodium(III) chloride can intercalate into DNA strands, potentially leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways essential for cell survival.

Anticancer Activity

Research indicates that chloropentaamminerhodium(III) chloride exhibits significant cytotoxicity against various cancer cell lines. Studies have shown:

- In Vitro Studies : The compound demonstrated potent activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations required to inhibit cell growth.

- Mechanisms of Action : The cytotoxic effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Chloropentaamminerhodium(III) chloride has also been evaluated for its antimicrobial properties:

- Bacterial Activity : In vitro studies revealed activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Anticancer Efficacy in Animal Models :

- A study conducted on mice bearing tumor xenografts showed that treatment with chloropentaamminerhodium(III) chloride resulted in significant tumor regression compared to control groups.

- Histopathological analysis indicated increased apoptosis in tumor tissues treated with the compound.

-

Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections demonstrated that chloropentaamminerhodium(III) chloride, when used as an adjunct therapy, enhanced the effectiveness of standard antibiotic treatments.

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro Anticancer | Significant cytotoxicity against HeLa and MCF-7 cells; apoptosis induction observed. |

| In Vitro Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics. |

| Animal Model Studies | Tumor regression in xenograft models; increased apoptosis in treated tumors. |

Properties

Molecular Formula |

Cl3H15N5Rh |

|---|---|

Molecular Weight |

294.41 g/mol |

IUPAC Name |

azane;trichlororhodium |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |

InChI Key |

ICJGGTVWZZBROS-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.N.Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.